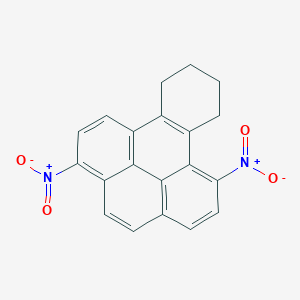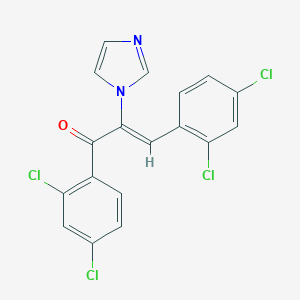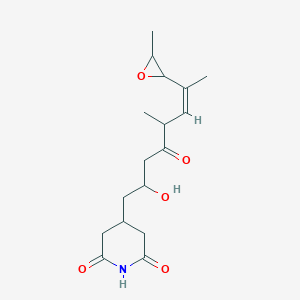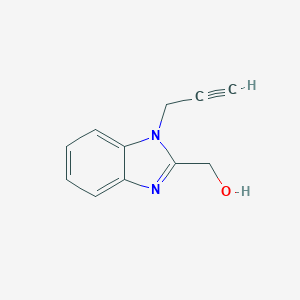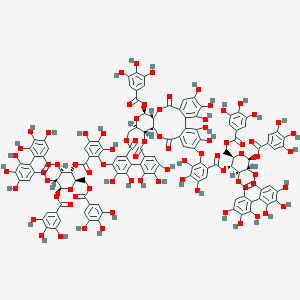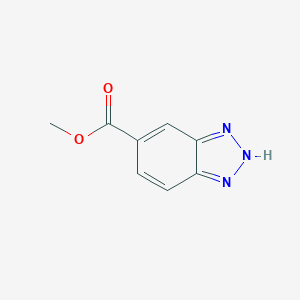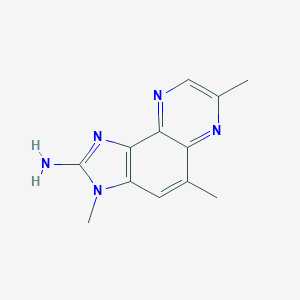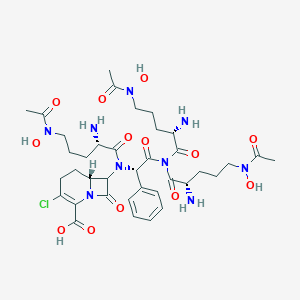![molecular formula C12H8N2 B056194 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene CAS No. 116996-92-0](/img/structure/B56194.png)
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene, also known as DAPTA, is a cyclic peptide that has been extensively studied for its potential applications in the field of medicine. DAPTA is a synthetic peptide that has been designed to mimic the structure of the CD4 receptor, which is a protein found on the surface of T-helper cells.
Wirkmechanismus
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene works by binding to the CD4 receptor on the surface of T-helper cells. This binding prevents the HIV-1 virus from binding to the CD4 receptor, which is necessary for the virus to enter the T-helper cell. By blocking the entry of the virus into the T-helper cell, 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene effectively inhibits the replication of the virus.
Biochemische Und Physiologische Effekte
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to have a long half-life in vivo, which makes it a promising candidate for therapeutic use. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has also been shown to have immunomodulatory effects, as it can stimulate the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has several advantages for lab experiments. It is easy to synthesize using SPPS techniques, and it has a high purity and yield. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is that it has a relatively low binding affinity for the CD4 receptor, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene. One potential direction is to investigate its use in combination with other antiviral or anticancer agents to enhance its therapeutic efficacy. Another potential direction is to explore the use of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene in other viral infections, such as hepatitis C or influenza. Additionally, further research is needed to optimize the synthesis and formulation of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene for therapeutic use.
Synthesemethoden
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis of 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene involves the coupling of protected amino acids onto a solid support resin. The amino acids are protected with different functional groups to prevent unwanted reactions during the synthesis. The peptide chain is elongated by coupling the next amino acid through a peptide bond. After the synthesis is complete, the peptide is cleaved from the resin and the protecting groups are removed to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been extensively studied for its potential applications in the field of medicine. It has been shown to have antiviral activity against HIV-1 and other related viruses. 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Additionally, 2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene has been investigated for its potential use as a diagnostic tool for HIV-1 and other viral infections.
Eigenschaften
CAS-Nummer |
116996-92-0 |
|---|---|
Produktname |
2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene |
Molekularformel |
C12H8N2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
2,9-diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene |
InChI |
InChI=1S/C12H8N2/c1-2-4-6-5(3-1)13-11-9-7-8(9)10(7)12(11)14-6/h1-4,7-10H |
InChI-Schlüssel |
YMLYODQMRJGNOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C4C5C4C5C3=N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C4C5C4C5C3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



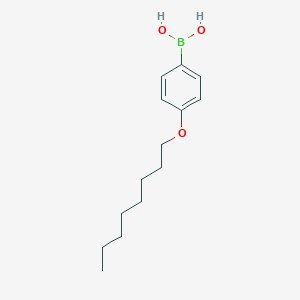
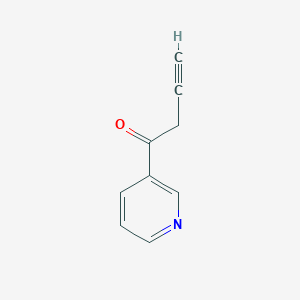
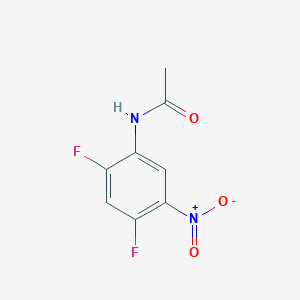
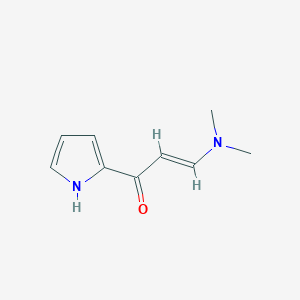
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
